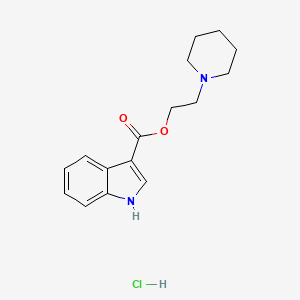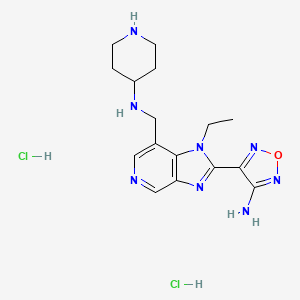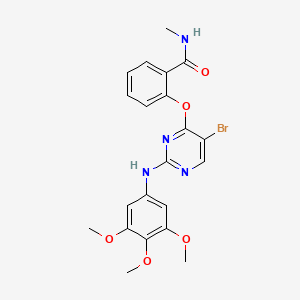
SENP1-IN-8e
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
SENP1-IN-8e is a sentrin-specific protease 1 (senp1) inhibitor
Scientific Research Applications
Role in Cancer Therapeutics and Targeting SENP1
SENP1-IN-8e, a SENP1 inhibitor, has promising applications in cancer therapeutics. SENP1, a SUMO-specific protease, is over-expressed in various cancer tissues, and targeting its expression could be a new strategy for tumor therapy. The development of SENP1 inhibitors like SENP1-IN-8e has been significantly advanced, with the identification of various isoform-selective small molecule inhibitors. These inhibitors, including SENP1-IN-8e, have shown potential advantages in preclinical studies for the development of anticancer drugs (Li, Chen, Li, & Hou, 2022). SENP1's overexpression is notably associated with the development of prostate cancer. It modulates the transcriptional activity of androgen receptors (ARs) and cyclin D1 expression, indicating a potential role of SENP1 inhibitors in treating hormone-driven cancers (Cheng, Bawa, Lee, Gong, & Yeh, 2006).
SENP1 in Chronic Mountain Sickness
SENP1-IN-8e might be relevant in studying chronic mountain sickness (CMS), a serious illness affecting high-altitude residents. Genetic variation in SENP1 has been associated with CMS, suggesting that SENP1 might play a role in the adaptation to high altitude. The genetic basis of CMS involves several genes including SENP1, indicating that SENP1 inhibitors might provide insights into the mechanisms of adaptation or maladaptation to high altitudes (Gonzales & Chaupis, 2015).
Insights into SUMOylation and Cellular Processes
SENP1-IN-8e's inhibition of SENP1 provides a valuable tool for studying SUMOylation, a post-translational modification process involving the attachment of small ubiquitin-related modifier (SUMO) proteins to substrate proteins. This process is critical for a wide range of cellular processes, and SENP1's role in de-conjugation of SUMO proteins is crucial for maintaining the balance between the pools of SUMOylated and unSUMOylated proteins. Understanding how SENP1-IN-8e affects these processes can provide insights into various diseases, including cancer, where deregulation of SENPs leads to cellular dysfunction (Tokarz & Woźniak, 2021).
properties
Product Name |
SENP1-IN-8e |
|---|---|
Molecular Formula |
C29H22ClNO5 |
Molecular Weight |
499.947 |
IUPAC Name |
2-(4-Chlorophenyl)-2-oxoethyl 4-(3-(benzyloxy)benzamido)benzoate |
InChI |
InChI=1S/C29H22ClNO5/c30-24-13-9-21(10-14-24)27(32)19-36-29(34)22-11-15-25(16-12-22)31-28(33)23-7-4-8-26(17-23)35-18-20-5-2-1-3-6-20/h1-17H,18-19H2,(H,31,33) |
InChI Key |
CYKYMBAFNWGXGM-UHFFFAOYSA-N |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
SENP1-IN-8e; SENP1 IN 8e; SENP1IN-8e |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-[4-[2-(7-cyano-3,4-dihydro-1H-isoquinolin-2-yl)ethyl]cyclohexyl]-1H-indole-2-carboxamide](/img/structure/B610711.png)

![3,4-Difluoro-N-[(1S)-1-[6-[4-(2-pyridinyl)-1-piperazinyl]-2-pyrazinyl]ethyl]benzenepropanamide](/img/structure/B610720.png)

![(4E)-4-[hydroxy-(3-methyl-4-phenylmethoxyphenyl)methylidene]-1-(3-morpholin-4-ylpropyl)-5-pyridin-4-ylpyrrolidine-2,3-dione](/img/structure/B610722.png)
